REACTION_CXSMILES
|
Cl.[F:2][C:3]1[CH:4]=[C:5]([CH2:11][CH2:12][C:13]([OH:15])=[O:14])[CH:6]=[CH:7][C:8]=1[O:9]C>N1C=CC=CC=1>[F:2][C:3]1[CH:4]=[C:5]([CH2:11][CH2:12][C:13]([OH:15])=[O:14])[CH:6]=[CH:7][C:8]=1[OH:9]
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1OC)CCC(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
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Control Type
|
UNSPECIFIED
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Setpoint
|
190 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 190° C. for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A pyridine/hydrochloric acid complex prepared
|
Type
|
ADDITION
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Details
|
The reaction mixture was poured into ice
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (200 ml)
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1O)CCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.98 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |